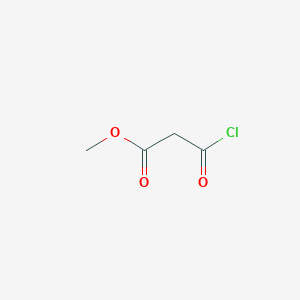
Methylaminoformyl chloride
説明
Synthesis Analysis
Palladium-catalyzed coupling reactions of N-methoxy-N-methylcarbamoyl chloride have been developed for the synthesis of N-methoxy-N-methylamides, demonstrating a method to append a carbonyl equivalent to sp and sp2 carbon atoms, offering a versatile basis for further chemical manipulations (Murakami et al., 1998).
Molecular Structure Analysis
The molecular structure of N-methylformamide, closely related to methylaminoformyl chloride, has been studied through gas electron diffraction and spectroscopy, revealing specific bond distances and angles that highlight the structure's complexity and similarity to methylaminoformyl chloride (Kitano & Kuchitsu, 1973).
Chemical Reactions and Properties
The chemical behavior of formamide derivatives, including those similar to methylaminoformyl chloride, demonstrates significant reactivity and potential for forming diverse chemical structures. The transformation of methyl formyl chloride oxime into various derivatives through infrared spectrum analysis underlines the compound's versatility in chemical reactions (Parsons, 1959).
Physical Properties Analysis
The study of N-methylformamide's liquid structure through X-ray diffraction and molecular orbital calculations provides insights into the intermolecular interactions and hydrogen bonding that could be relevant to understanding methylaminoformyl chloride's physical properties (Ohtaki, Itoh, & Rode, 1986).
Chemical Properties Analysis
Investigations into the hydrogen bond formation of formamide and N-methylformamide in aqueous solutions have shed light on the sterical environment and dynamic behavior of molecules, offering parallels to the chemical properties of methylaminoformyl chloride and its interactions in various solvents (Weiss et al., 2011).
科学的研究の応用
Synthesis of Acylprolinamides
- Scientific Field: Medicinal Chemistry
- Summary of Application: Methylaminoformyl chloride is used as a reagent in the synthesis of acylprolinamides . These are a new class of peptide deformylase inhibitors with in vivo antibacterial activity .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The acylprolinamides synthesized using Methylaminoformyl chloride have shown antibacterial activity in vivo .
Synthesis of Carbamate Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Methylaminoformyl chloride is also used as a reagent in the synthesis of carbamate derivatives . These derivatives are potential dual-binding site acetylcholinesterase inhibitors .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The carbamate derivatives synthesized using Methylaminoformyl chloride are potential inhibitors of acetylcholinesterase .
Synthesis of Cartap
- Scientific Field: Agrochemistry
- Summary of Application: The decomposition tail gas hydrogen chloride of Methylaminoformyl chloride is useful during the synthesis of cartap , an insecticide used to control pests in rice crops .
- Methods of Application: Methylaminoformyl chloride is produced by reacting methylamine with phosgene . The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The synthesis of cartap using Methylaminoformyl chloride has been successful .
Intermediate of Carbamate Pesticides
- Scientific Field: Agrochemistry
- Summary of Application: Methylaminoformyl chloride is an intermediate of carbamate pesticides and can be used to produce insecticides such as carbaryl .
- Methods of Application: Methylaminoformyl chloride is produced by reacting methylamine with phosgene . The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The production of carbamate pesticides using Methylaminoformyl chloride has been successful .
Synthesis of Zhongdingwei, Carbofuran, Isoprocarb, Methomyl, Chlorhexidine and Carbaryl
- Scientific Field: Agrochemistry
- Summary of Application: Methylaminoformyl chloride can be widely used as an intermediate of carbamate insecticides such as Zhongdingwei, carbofuran, isoprocarb, methomyl, chlorhexidine and carbaryl .
- Methods of Application: Methylaminoformyl chloride is produced by reacting methylamine with phosgene . The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The production of these carbamate insecticides using Methylaminoformyl chloride has been successful .
Synthesis of Various Pharmaceuticals, Agrochemicals, and Dyes
- Scientific Field: Pharmaceutical and Agrochemical Industry
- Summary of Application: Methylaminoformyl chloride is used in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
- Methods of Application: The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes: The synthesis of various pharmaceuticals, agrochemicals, and dyes using Methylaminoformyl chloride has been successful .
Safety And Hazards
特性
IUPAC Name |
N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYSIXDUIAUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214787 | |
| Record name | Methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylaminoformyl chloride | |
CAS RN |
6452-47-7 | |
| Record name | Methylcarbamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylcarbamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6452-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















